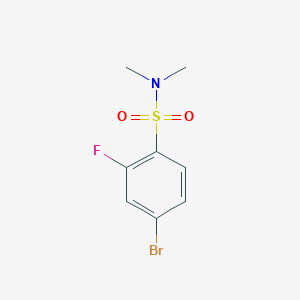
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate is an organic compound with a unique structure that combines a hydroxybutenyl group with a chlorophenyl carbamate moiety
Méthodes De Préparation
The synthesis of (2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with (2E)-4-hydroxybut-2-en-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenyl group can be reduced to form a saturated compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The hydroxybutenyl group can interact with enzymes and receptors, while the chlorophenyl carbamate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate can be compared with similar compounds such as:
(2E)-4-hydroxybut-2-en-1-yl N-phenylcarbamate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(2E)-4-hydroxybut-2-en-1-yl N-(4-methylphenyl)carbamate: Contains a methyl group instead of a chlorine atom, which can influence its chemical properties and applications.
Propriétés
IUPAC Name |
[(E)-4-hydroxybut-2-enyl] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-5-10(6-4-9)13-11(15)16-8-2-1-7-14/h1-6,14H,7-8H2,(H,13,15)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFAGWJWYGOAQN-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC=CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)OC/C=C/CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)
![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)

![6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2939755.png)
![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)

![N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2939762.png)
![2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2939763.png)


![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2939768.png)

![2-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2939770.png)
![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)
